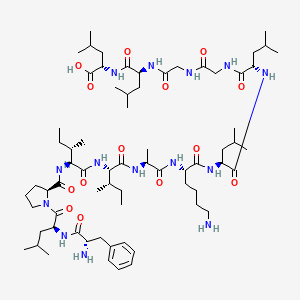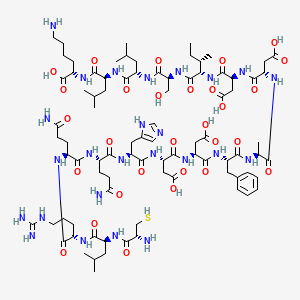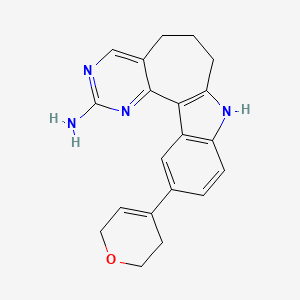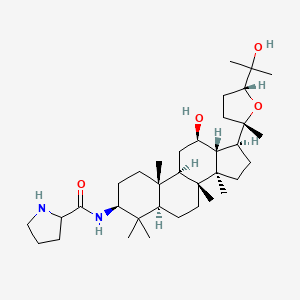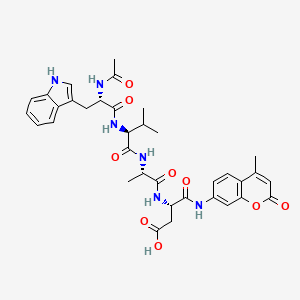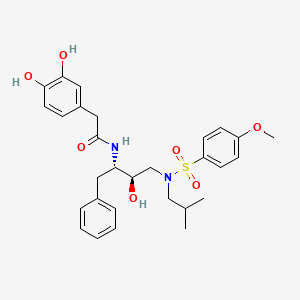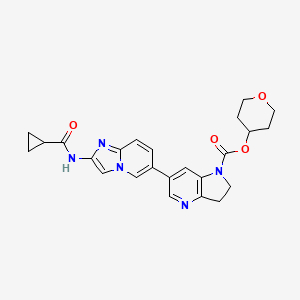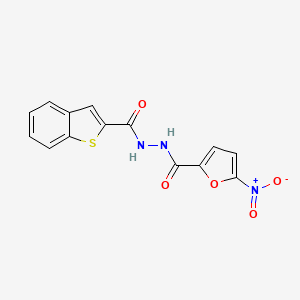
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that combines the structural features of benzothiophene, furan, and carbohydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide typically involves the reaction of benzothiophene-2-carbonyl chloride with 5-nitrofuran-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be carried out in a controlled environment to ensure safety and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Wirkmechanismus
The mechanism of action of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrofuran moiety may interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene-2-carbonyl chloride: A precursor in the synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide.
5-nitrofuran-2-carbohydrazide: Another precursor in the synthesis of the target compound.
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide derivatives: Various derivatives can be synthesized by modifying the hydrazide or nitrofuran moieties.
Uniqueness
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is unique due to its combination of benzothiophene and nitrofuran moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.
Eigenschaften
Molekularformel |
C14H9N3O5S |
|---|---|
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19) |
InChI-Schlüssel |
WQVGKOOIZTYHGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
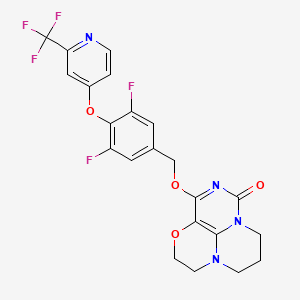
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
